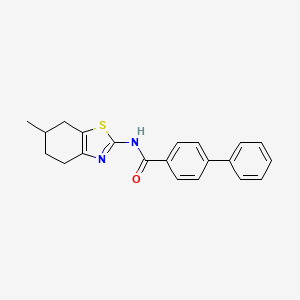

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a useful research compound. Its molecular formula is C21H20N2OS and its molecular weight is 348.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Properties

Benzothiazole derivatives have been extensively studied for their antitumor properties. The fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, display potent cytotoxic activity against certain human breast cancer cell lines, highlighting their potential as antitumor agents. These compounds undergo specific metabolic transformations, leading to their antitumor activity, which involves cytochrome P450 CYP1A1 induction, crucial for their specificity against tumor cells (Hutchinson et al., 2001). Additionally, certain benzothiazoles have been found to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, further supporting their therapeutic potential in cancer treatment (Leong et al., 2003).

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives is another area of significant interest. Some compounds, particularly those with fluorobenzamide groups, show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the structural features of these compounds, including the presence of a fluorine atom at a specific position, enhancing their antimicrobial efficacy (Desai et al., 2013).

Design and Synthesis for Specific Receptors

The design and synthesis of novel compounds for targeting specific receptors is another critical application. For example, some benzothiazole derivatives are investigated for their ability to inhibit kinesin spindle protein (KSP), demonstrating potential as anticancer agents through the induction of cellular death by disrupting mitotic processes (Theoclitou et al., 2011).

Development of Prodrugs

The development of prodrugs from benzothiazole derivatives for improved drug delivery and efficacy is also noteworthy. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address bioavailability and formulation issues, demonstrating the versatility of these compounds in drug development (Hutchinson et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit kinases such as casein kinase 2 (ck2) and glycogen synthase kinase-3beta (gsk3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

Similar compounds have been reported to inhibit the phosphorylation of pten, thereby preventing its deactivation .

Result of Action

Similar compounds have shown to inhibit the phosphorylation of pten, thereby preventing its deactivation .

Propiedades

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKIQWGYMLOZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)

![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)

![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)

![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)

![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)

![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)